molecular formula C10H12Br2 B2480652 1-(1,3-Dibromopropan-2-yl)-4-methylbenzene CAS No. 95086-58-1

1-(1,3-Dibromopropan-2-yl)-4-methylbenzene

Cat. No.: B2480652
CAS No.: 95086-58-1
M. Wt: 292.014
InChI Key: DYKLCMBGESOJSN-UHFFFAOYSA-N
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Description

1-(1,3-Dibromopropan-2-yl)-4-methylbenzene is a useful research compound. Its molecular formula is C10H12Br2 and its molecular weight is 292.014. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Valuable Intermediates

1-(1,3-Dibromopropan-2-yl)-4-methylbenzene and its derivatives are valuable in synthesizing various organic compounds. For example, 1,2-dibromobenzenes, closely related to the queried compound, are crucial precursors for reactions based on benzynes intermediate formation. These compounds facilitate short synthesis sequences for various derivatives through regioselective bromination, ortho-metalation, and halogen/metal permutations, highlighting their importance in organic synthesis and chemical research (Diemer, Leroux, & Colobert, 2011).

Polymerization Initiators

Another significant application involves the use of similar brominated compounds as initiators in polymerization processes. The study of α,ω-dichloropoly(2‐methylpropene) demonstrates the potential of such compounds to act as initiators for the polymerization of 2-methylpropene, controlling the degree of polymerization within specific limits. This research provides insights into the mechanisms of polymerization and the role of brominated compounds in initiating and controlling polymer growth (Nuyken, Pask, Vischer, & Walter, 1985).

Quantum Interference and Electron Transfer

Research into the quantum interference effects on intramolecular electron transfer provides another intriguing application. Studies involving derivatives of diferrocenylbenzenes, which share structural motifs with this compound, reveal significant insights into the role of molecular structure on electron transfer efficiency. This research has profound implications for developing molecular electronic devices and understanding electron transport mechanisms in organic compounds (Patoux, Coudret, Launay, Joachim, & Gourdon, 1997).

Structural and Melting Point Analysis

The structural analysis and melting point behavior of dibromobenzenes, related to the target compound, provide essential insights into the influence of molecular symmetry and intermolecular interactions on solid-state properties. Understanding these properties is crucial for designing materials with specific thermal and structural characteristics (Dziubek & Katrusiak, 2014).

Catalytic Applications

1,2-Dibromobenzene derivatives have been shown to be excellent catalysts for Suzuki–Miyaura coupling reactions, indicating the potential catalytic applications of this compound and its derivatives in organic synthesis. Such catalysts facilitate the efficient conversion of polybromoarenes to fully substituted polyarylarenes, showcasing the importance of brominated compounds in catalysis (Shaik, Ramkumar, Varghese, & Sankararaman, 2013).

Mechanism of Action

Without specific context (such as biological activity), it’s challenging to define a ‘mechanism of action’ for this compound .

Safety and Hazards

As with any chemical compound, handling “1-(1,3-Dibromopropan-2-yl)-4-methylbenzene” would require appropriate safety measures. The presence of bromine atoms suggests that it could be harmful if swallowed, inhaled, or comes in contact with skin .

Future Directions

The potential applications and future directions for this compound would depend largely on its physical and chemical properties, as well as the context in which it’s being studied .

Properties

IUPAC Name

1-(1,3-dibromopropan-2-yl)-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br2/c1-8-2-4-9(5-3-8)10(6-11)7-12/h2-5,10H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKLCMBGESOJSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CBr)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95086-58-1
Record name 1-(1,3-dibromopropan-2-yl)-4-methylbenzene
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